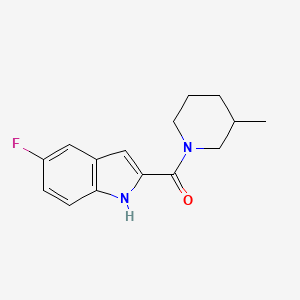
2,2'-Sulfinylbis(3,4,6-trichlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Sulfinylbis(3,4,6-trichlorophenol) is a chemical compound that belongs to the class of chlorophenols. Chlorophenols are widely used in various industrial applications due to their antimicrobial properties. This compound is characterized by the presence of three chlorine atoms on the phenol ring, which enhances its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Sulfinylbis(3,4,6-trichlorophenol) typically involves the chlorination of phenol followed by sulfinylation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sodium hypochlorite, and the process is carried out under controlled temperatures to ensure the selective chlorination of the phenol ring.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes using advanced reactors that allow for precise control of reaction parameters. The sulfinylation step is usually performed using sulfur-containing reagents under anhydrous conditions to prevent hydrolysis and ensure high yield.
Chemical Reactions Analysis
Types of Reactions
2,2’-Sulfinylbis(3,4,6-trichlorophenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2,2’-Sulfinylbis(3,4,6-trichlorophenol) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.
Industry: Utilized in the production of pesticides, herbicides, and preservatives due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2,2’-Sulfinylbis(3,4,6-trichlorophenol) involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. The presence of chlorine atoms enhances its ability to penetrate and disrupt microbial cells.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorophenol: A simpler chlorophenol with similar antimicrobial properties.
Pentachlorophenol: Contains five chlorine atoms and is used as a pesticide and disinfectant.
2,4-Dichlorophenol: Contains two chlorine atoms and is used in the synthesis of herbicides.
Uniqueness
2,2’-Sulfinylbis(3,4,6-trichlorophenol) is unique due to the presence of the sulfinyl group, which enhances its reactivity and stability compared to other chlorophenols. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
CAS No. |
3145-38-8 |
|---|---|
Molecular Formula |
C12H4Cl6O3S |
Molecular Weight |
440.9 g/mol |
IUPAC Name |
3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfinylphenol |
InChI |
InChI=1S/C12H4Cl6O3S/c13-3-1-5(15)9(19)11(7(3)17)22(21)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H |
InChI Key |
XMYSXJISVPBBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)S(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B12476240.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-phenoxyphenyl)benzamide](/img/structure/B12476247.png)
![N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(4-methylphenyl)furan-2-carboxamide](/img/structure/B12476252.png)
![4-(azepan-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12476254.png)
![propan-2-yl 4-{[2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoyl]amino}benzoate](/img/structure/B12476256.png)

![3-methyl-4-(thiophen-3-yl)-1,4,7,8-tetrahydro-5H-furo[3,4-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B12476261.png)
![3-(4-Chlorophenyl)-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12476264.png)
![N-[4-(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B12476272.png)
![N-[4-(Adamantan-1-YL)phenyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B12476276.png)
![2-(4-{[(3-Methoxyphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12476288.png)

![N-(2-hydroxyethyl)-5-methyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxamide](/img/structure/B12476300.png)
![4-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12476303.png)
